molecular formula C8H10ClF2NO B13462464 3-(difluoromethoxy)-N-methylaniline hydrochloride

3-(difluoromethoxy)-N-methylaniline hydrochloride

Cat. No.: B13462464
M. Wt: 209.62 g/mol
InChI Key: RMBVQJPTCFNGFJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-N-methylaniline hydrochloride is a chemical compound that features a difluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline derivative. One common method is the reaction of aniline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-N-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride
  • 3-(Difluoromethoxy)piperidine hydrochloride
  • Trifluoromethoxylated compounds

Uniqueness

3-(Difluoromethoxy)-N-methylaniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

3-(difluoromethoxy)-N-methylaniline;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c1-11-6-3-2-4-7(5-6)12-8(9)10;/h2-5,8,11H,1H3;1H

InChI Key

RMBVQJPTCFNGFJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)F.Cl

Origin of Product

United States

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